![molecular formula C15H15FN4O2S B2912930 8-[(4-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione CAS No. 897453-15-5](/img/structure/B2912930.png)
8-[(4-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[(4-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione , also known by its chemical formula C17H13FN2OS , is a synthetic compound with potential pharmacological applications. Its molecular weight is approximately 312.37 g/mol. Unfortunately, detailed analytical data for this product are not available from Sigma-Aldrich, as it is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors. One method for synthesizing related compounds, such as 1,3,4-thiadiazole Schiff base derivatives, utilizes microwave-assisted heating. This approach allows for shorter reaction times compared to conventional methods .
Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole derivatives: , including 8-[(4-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione, have emerged as potential anticancer agents . These compounds are bioisosteres of pyrimidine, a key component in DNA. Their ability to disrupt processes related to DNA replication allows them to inhibit the replication of both bacterial and cancer cells . Researchers have explored their effectiveness against various cancer types, including solid tumors and hematological malignancies.
Antimicrobial Properties
Thiadiazole derivatives, including our compound of interest, exhibit antimicrobial activity . They have been investigated for their effectiveness against bacteria, fungi, and mycobacteria. These properties make them promising candidates for developing novel antimicrobial agents .
Anti-Inflammatory and Analgesic Effects
Studies have shown that 1,3,4-thiadiazole derivatives possess anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways and provide pain relief. Their potential in managing chronic inflammatory conditions warrants further exploration .
Antipsychotic and Antidepressant Potential
Researchers have also explored the antipsychotic and antidepressant effects of thiadiazole derivatives. These compounds may impact neurotransmitter systems and hold promise for mental health therapeutics .
Anticonvulsant Activity
Thiadiazole derivatives, including our compound, have demonstrated anticonvulsant properties. These findings suggest their potential in managing epilepsy and related disorders .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Some thiadiazole derivatives exhibit anti-leishmanial activity, making them interesting candidates for drug development against this disease .
properties
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-18-12-11(13(21)20(3)15(22)19(12)2)17-14(18)23-8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFHLQRDMYYRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B2912847.png)
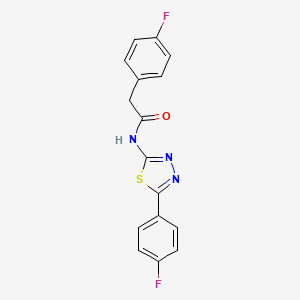
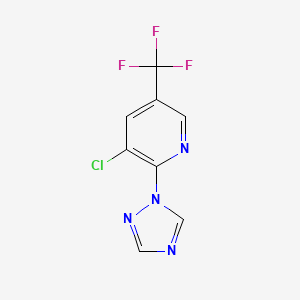

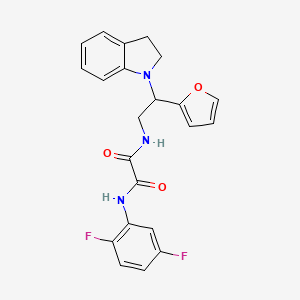
![8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912854.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2912855.png)
![1-(4-chlorophenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)butane-1,4-dione](/img/structure/B2912859.png)
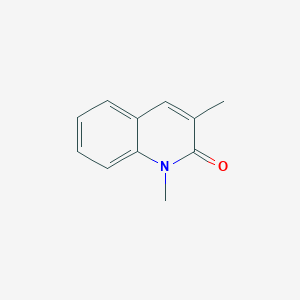
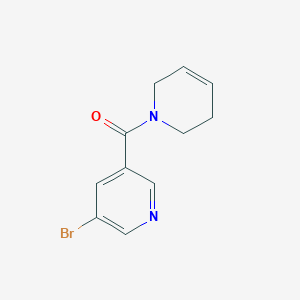
![5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2912863.png)
![5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2912866.png)
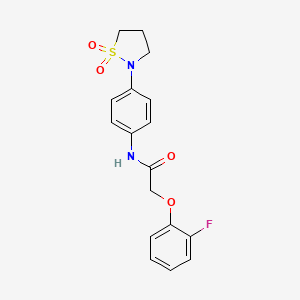
![Methyl 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2912868.png)